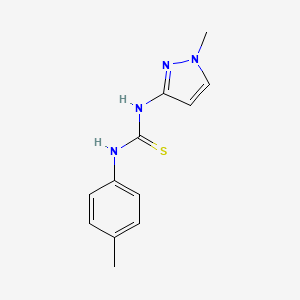

![molecular formula C26H27NO6 B4585753 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their complex molecular structures and potential utility in various scientific and industrial applications. While specific literature on this compound is not identified, similar compounds have been synthesized and studied, offering insights into potential synthesis pathways, molecular structures, and chemical properties.

Synthesis Analysis

A novel protocol for the synthesis of related compounds involves domino reactions that efficiently create multiple bonds in a single operation, suggesting a possible synthesis route for the compound of interest. For instance, a four-component synthesis involving O-acylation, α-addition cyclization, and alcoholysis sequence has been developed for related chromene derivatives (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

Structural analyses of similar compounds have been conducted using various spectroscopic methods and X-ray crystallography. These studies elucidate the molecular framework and confirm the configuration of newly synthesized molecules, which could be applicable to understanding the molecular structure of the target compound. For example, crystal structure determination has provided insights into the arrangement of chromene derivatives (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Research into related compounds includes investigations into their reactivity and the development of novel reactions that might be applicable to the compound of interest. Domino reactions, photo-reorganizations, and microwave-assisted cyclizations have been explored for synthesizing structurally complex chromenes with potential implications for similar compounds (Dalai, Khanna, Kumar, & Kamboj, 2017).

Applications De Recherche Scientifique

Green Synthesis Methods

Research indicates the importance of green chemistry in synthesizing chromene derivatives, highlighting methods that are more environmentally friendly and sustainable. One study describes a green, one-pot synthesis approach for 4H-chromenes using nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst, emphasizing the high yield, use of solvent-free conditions, and reusability of the catalyst, which could have implications for synthesizing the compound (Mohammadipour, Bamoniri, & Mirjalili, 2020).

Phototransformation and Regioselective Synthesis

Another study explores the phototransformation of chromenones, leading to the production of complex tetracyclic scaffolds through regioselective photocyclisation. This research may provide insights into novel synthetic pathways that could be applicable to the specific chromene derivative you're interested in, emphasizing the potential for creating compounds with unique structural and functional properties (Khanna, Dalal, Kumar, & Kamboj, 2015).

Antioxidative and Antihypertensive Activities

Investigations into the bioactive potential of chromene derivatives have identified compounds with significant antioxidative and antihypertensive activities. A study on Sargassum wightii seaweed-derived compounds, including chromene analogs, showed promising angiotensin-converting enzyme (ACE) inhibitory and radical quenching abilities, suggesting potential applications in managing hypertension and oxidative stress (Maneesh & Chakraborty, 2018).

Synthesis of Complex Chromene Derivatives

Research into the synthesis of complex chromene derivatives includes methods for creating highly functionalized compounds with potential therapeutic applications. One such method involves the four-component synthesis of alkyl chromenylidene methyl tetrahalophthalates, showcasing a novel approach to crafting chromene-based molecules with various functionalities, which could extend to the synthesis of the specified compound (Teimouri & Inanloo, 2018).

Structural and Non-Linear Optical Properties

The study of chromene derivatives also extends to their structural characterization and non-linear optical (NLO) properties. For example, research on synthesized chromene compounds analyzed their spectroscopic features and quantum chemical aspects, revealing insights into their electronic structures and NLO properties. This work underscores the potential of chromene derivatives in materials science and photonics (Arif et al., 2022).

Propriétés

IUPAC Name |

(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6/c1-2-7-18-14-21-19-10-6-11-20(19)25(29)33-23(21)15-22(18)32-24(28)12-13-27-26(30)31-16-17-8-4-3-5-9-17/h3-5,8-9,14-15H,2,6-7,10-13,16H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFYJBVSUIHDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

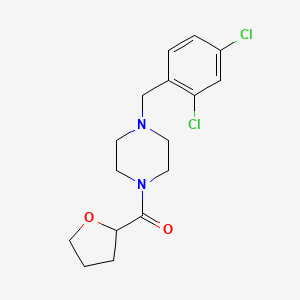

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

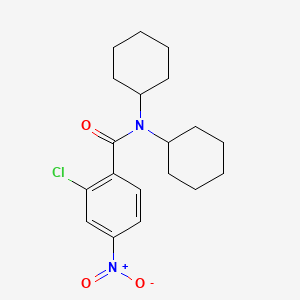

![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)

![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)